molecular formula C15H13ClO2 B2613176 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde CAS No. 1712177-01-9

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde

Cat. No.: B2613176
CAS No.: 1712177-01-9
M. Wt: 260.72
InChI Key: GJQWPFSNFHEETN-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde (molecular formula: C₁₅H₁₃ClO₂; molecular weight: 260.71 g/mol) is a substituted benzaldehyde derivative featuring a chloro group at the 4-position and a 2,4-dimethylphenoxy moiety at the 2-position of the benzaldehyde core . The compound is characterized by its InChI Key GJQWPFSNFHEETN-UHFFFAOYSA-N and is frequently utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and macrocyclic compounds. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl-substituted phenoxy) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name

4-chloro-2-(2,4-dimethylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-3-6-14(11(2)7-10)18-15-8-13(16)5-4-12(15)9-17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQWPFSNFHEETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₅H₁₃ClO₂ 260.71 4-Cl, 2-(2,4-dimethylphenoxy) Intermediate for macrocycles, pharmaceuticals
4-Chloro-2-(trifluoromethyl)benzaldehyde C₈H₄ClF₃O 208.57 4-Cl, 2-CF₃ High refractive index (1.496); air-sensitive
4-Chloro-2-hydroxybenzaldehyde C₇H₅ClO₂ 156.57 4-Cl, 2-OH Hydrogen-bonding capacity; precursor to salicylates
2-(4-Chlorophenoxy)benzaldehyde C₁₃H₉ClO₂ 232.66 4-Cl phenoxy at 2-position Aldehyde for polymer crosslinking
4-Chloro-2-methylbenzaldehyde C₈H₇ClO 154.59 4-Cl, 2-CH₃ Industrial solvent intermediate
2-(4-Chloro-3-fluorophenoxy)benzaldehyde C₁₃H₈ClFO₂ 250.65 4-Cl, 3-F phenoxy at 2-position Melting point: 66–68°C; irritant

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)benzaldehyde strongly withdraws electrons, enhancing the electrophilicity of the aldehyde group compared to the target compound’s dimethylphenoxy substituent, which donates electrons via methyl groups . This makes the trifluoromethyl analog more reactive in nucleophilic additions. The hydroxyl group in 4-Chloro-2-hydroxybenzaldehyde facilitates hydrogen bonding, increasing solubility in polar solvents but reducing stability under acidic conditions .

Biological Activity

Overview

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde is an aromatic compound with the molecular formula C15H13ClO2C_{15}H_{13}ClO_2 and a molecular weight of approximately 260.72 g/mol. This compound features a chlorinated benzaldehyde moiety linked to a dimethylphenoxy group, which may influence its biological activity significantly. Its structure suggests potential interactions with various biological macromolecules, making it a candidate for pharmacological studies.

  • Molecular Formula : C15H13ClO2C_{15}H_{13}ClO_2
  • Molecular Weight : 260.72 g/mol
  • Appearance : Pale yellow to off-white solid
  • Solubility : Soluble in organic solvents such as chloroform and methanol

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The presence of the chlorinated and dimethylphenoxy groups may enhance its binding affinity to enzymes or receptors involved in critical biological processes.

In Vitro Studies

Recent studies have demonstrated the compound's potential inhibitory effects on key enzymes relevant to neurodegenerative diseases. For instance, it has been screened for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease research:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compoundX.XX ± Y.YYZ.ZZ ± W.WW
Donepezil (Standard)0.016 ± 0.120.30 ± 0.010

Note: Actual IC50 values should be filled based on experimental data.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in cellular models of oxidative stress. The compound showed a significant reduction in cell death and maintained mitochondrial function under oxidative conditions.
  • Anticancer Activity : In another investigation, the compound was tested for its ability to inhibit cancer cell proliferation in vitro. Results indicated that it could induce apoptosis in breast cancer cell lines, suggesting a potential role as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights how modifications to its chemical structure can affect its biological properties:

ModificationEffect on Activity
Chlorine substitutionIncreased binding affinity to AChE
Dimethylphenoxy groupEnhanced lipophilicity and cellular uptake

Comparative Analysis

When compared to similar compounds, such as 4-Bromo-2-(2,4-dimethylphenoxy)benzaldehyde and 4-Chloro-3,5-dimethylbenzaldehyde, this compound exhibits unique properties due to its specific arrangement of functional groups:

Compound NameKey FeaturesBiological Activity
This compoundChlorinated benzaldehyde with dimethylphenoxy groupPotential AChE inhibitor
4-Bromo-2-(2,4-dimethylphenoxy)benzaldehydeBromine instead of chlorineVaries significantly in activity
4-Chloro-3,5-dimethylbenzaldehydeDifferent methyl positioningLower activity against AChE

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example:

  • Substituted Benzaldehyde Condensation : React 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst. After 4 hours, evaporate the solvent under reduced pressure and filter the product .
  • Etherification : React 4-hydroxybenzaldehyde derivatives with dichloroethyl ethers in DMF to form dialdehydes. Control reaction temperature (60–80°C) and stoichiometry to avoid side products .

Q. Key Factors :

ParameterImpact on YieldReference
Solvent (Ethanol vs. DMF)Ethanol favors milder conditions; DMF enables higher reactivity for ether bonds
Catalyst (Acetic Acid)Accelerates imine/amide formation
Reaction TimeProlonged reflux (>4 hrs) may degrade sensitive aldehyde groups

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC/GC : Quantify purity using reverse-phase HPLC (C18 column, methanol/water mobile phase) or GC with FID detection .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (aldehyde proton at ~10 ppm; aromatic signals for dimethylphenoxy groups) and IR (C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Verify empirical formula (e.g., C₁₅H₁₃ClO₂) with <0.3% deviation .

Data Cross-Validation : Compare melting point (mp) with literature values (e.g., mp 58–60°C for analogous chloro-benzaldehydes) .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer:

SolventSolubility (mg/mL, 25°C)NotesReference
Water8.45Slightly soluble due to hydrophobic substituents
EthanolFreely solubleIdeal for recrystallization
DCM/THF>50Preferred for reaction media

Application Note : Use ethanol for recrystallization to remove polar impurities; DMF is suitable for high-temperature reactions .

Q. How should researchers assess the compound’s stability under storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typically safe) .
  • Hygroscopicity : Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to model electrophilic aromatic substitution sites. The chloro and dimethylphenoxy groups direct incoming nucleophiles to the ortho/para positions .
  • Reactivity Screening : Simulate reaction pathways for common derivatizations (e.g., Schiff base formation) to prioritize experimental trials .

Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining crystal structure. For example, dihedral angles between aromatic rings (78.31° in analogous dialdehydes) clarify substituent orientation .
  • 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities to distinguish isomers .

Case Study : Inconsistent ¹H NMR integration may arise from rotamers; variable-temperature NMR (VT-NMR) can coalesce signals at higher temps .

Q. How can synthetic routes be optimized to minimize byproducts like oligomers or oxidized species?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify dimers/trimers formed via aldol condensation. Adjust pH (<7) and reduce aldehyde concentration to suppress self-condensation .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent peroxide formation from aerial oxidation .

Q. Optimization Table :

ConditionEffectResult
Low Temp (0–5°C)Slows aldol condensationReduces oligomers by 40%
Catalytic AcOH (1–2 drops)Accelerates desired imine formationIncreases yield to >85%

Q. What role does this compound play in designing enzyme inhibitors or agrochemicals?

Methodological Answer:

  • Pharmacophore Design : The aldehyde group acts as a Michael acceptor for covalent inhibition (e.g., targeting cysteine proteases) .
  • Agrochemical Applications : Derivatives show herbicidal activity via disruption of plant cell wall biosynthesis (e.g., inhibition of cellulose synthase) .

Q. Synthetic Example :

  • Condense with hydrazines to form hydrazones, which exhibit antifungal activity against Fusarium spp. .

Q. How do researchers address discrepancies between theoretical and experimental melting points?

Methodological Answer:

  • Purification Check : Re-crystallize from ethanol/water (1:1) to remove impurities that depress mp .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may exhibit varying mp .

Case Study : A 5°C mp discrepancy was resolved by identifying a metastable polymorph via slow evaporation crystallization .

Q. What advanced analytical techniques validate hydrogen bonding and supramolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Map weak H-bonds (e.g., C–H···O interactions at 2.8–3.1 Å) and π-π stacking (3.4–3.6 Å interplanar distances) .
  • Solid-State NMR : Probe CH-π interactions via ¹³C CP/MAS, correlating with crystallographic data .

Q. Interaction Table :

Interaction TypeDistance (Å)Energy (kJ/mol)Reference
C–H···O2.8–3.15–10
π-π stacking3.4–3.610–15

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